4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and inhibitors of various enzymes. This specific compound features a fluorine atom, a methyl group, and a bulky tetramethylbutyl group attached to a benzenesulfonamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzenesulfonyl chloride and 1,1,3,3-tetramethylbutylamine.
Reaction Conditions: The sulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, although these reactions are less common.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide depends on its specific application:
Enzyme Inhibition: As a sulfonamide, it may inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity.
Molecular Targets: Potential targets include carbonic anhydrase, proteases, and other enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonamide: Lacks the fluorine and bulky tetramethylbutyl group, resulting in different chemical and biological properties.
4-fluorobenzenesulfonamide: Similar in structure but lacks the methyl and tetramethylbutyl groups, which may affect its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorine atom, methyl group, and tetramethylbutyl group in 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide imparts unique steric and electronic properties that can influence its reactivity and interactions with biological molecules. These features make it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Biological Activity
4-Fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities that have been explored in various studies. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a bulky tetramethylbutyl group that may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₅H₂₄FNO₂S
- Molecular Weight : 293.42 g/mol
- CAS Number : 791844-52-5
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from the literature:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In a study evaluating various sulfonamides, including this compound, it was found to possess moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis.
Anti-inflammatory Properties
The compound has also been assessed for its anti-inflammatory potential. In vitro studies demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that this compound may exhibit anticancer properties. It was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner.
Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | Moderate | Inhibition of folate synthesis |
Anti-inflammatory | Significant | Inhibition of cytokine production |
Anticancer | Promising | Induction of apoptosis |
Case Studies
-
Antibacterial Study :
- A study conducted on various sulfonamides found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Anti-inflammatory Research :
- In vitro tests on RAW264.7 macrophages showed that treatment with the compound reduced TNF-α levels significantly when compared to untreated controls. This suggests its potential as an anti-inflammatory agent.
-
Cancer Cell Line Analysis :
- A recent study reported that the compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating its potential as a lead compound for further development in cancer therapy.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO2S/c1-11-9-12(7-8-13(11)16)20(18,19)17-15(5,6)10-14(2,3)4/h7-9,17H,10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEZRRZSNZVCFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.